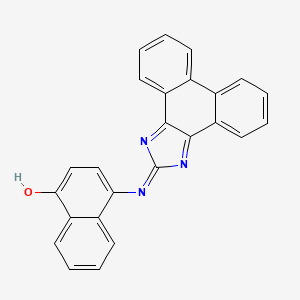
4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a phenanthroimidazole moiety fused with a naphthalenone core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone typically involves multi-step organic reactions. One common method involves the condensation of 1H-phenanthro[9,10-d]imidazole-2-carbaldehyde with 1-naphthylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Studied for its potential antitumor activity and ability to bind to DNA and serum albumin.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone involves its interaction with various molecular targets. In medicinal applications, the compound binds to DNA and serum albumin, potentially interfering with cellular processes and exhibiting antitumor activity. The phenanthroimidazole moiety is believed to play a crucial role in these interactions, facilitating binding through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Phenanthro[9,10-d]imidazol-2-yl)benzaldehyde
- 4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
Uniqueness
Compared to similar compounds, 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone exhibits unique properties due to the presence of the naphthalenone core. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
71064-67-0 |
|---|---|
Molecular Formula |
C25H15N3O |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(phenanthro[9,10-d]imidazol-2-ylideneamino)naphthalen-1-ol |
InChI |
InChI=1S/C25H15N3O/c29-22-14-13-21(17-9-3-4-10-18(17)22)26-25-27-23-19-11-5-1-7-15(19)16-8-2-6-12-20(16)24(23)28-25/h1-14,29H |
InChI Key |
HECKITLSTNKNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=NC5=CC=C(C6=CC=CC=C65)O)N=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















